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molecular formula C10H7NO3 B8773454 1-Nitrosonaphthalene-2,7-diol

1-Nitrosonaphthalene-2,7-diol

Cat. No. B8773454
M. Wt: 189.17 g/mol
InChI Key: FBSPVPGRNVGTBQ-UHFFFAOYSA-N
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Patent
US05192640

Procedure details

2,7-Dihydroxynaphthalene (BAYER) (250 g=1.56 mol) was dissolved in 875 ml of glacial acetic acid at 0°-90° C. and precipitated again by addition of 2.5 kg of crushed ice. A very finely disperse, light-beige, viscous suspension was formed and the temperature fell to -10° to -12° C. With good stirring and external cooling, 107.88 g (1.56 mol) of solid sodium nitrite were introduced in portions into this suspension, the mixture was stirred for another hour and a further 10.7 g (0.56 mol) of solid sodium nitrite were then added. Stirring was then continued for a further two hours at -8° to -5° C. The 2,7-dihydroxy-1-nitrosonaphthalene formed as dark-red crystals was filtered off with suction and well-pressed on the suction filter. The reaction product, still moist from the suction filter, was then stirred into 5 1 of water at 20°-25° C. for about one hour, again filtered off with suction, pressed down well and dried for 24 hours at 20°-25° C. in a circulating-air oven.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
107.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.[N:13]([O-])=[O:14].[Na+]>C(O)(=O)C>[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[C:3]=1[N:13]=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Quantity
875 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
solid
Quantity
107.88 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
solid
Quantity
10.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated again by addition of 2.5 kg of crushed ice
ADDITION
Type
ADDITION
Details
A very finely disperse
CUSTOM
Type
CUSTOM
Details
light-beige, viscous suspension was formed
CUSTOM
Type
CUSTOM
Details
fell to -10° to -12° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for another hour
STIRRING
Type
STIRRING
Details
Stirring

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C2=CC(=CC=C2C=C1)O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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